N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide
Description
This compound features a benzo[b]thiophene core linked via a propan-2-yl group to a 5-fluoro-2-methoxybenzenesulfonamide moiety. The 5-fluoro and 2-methoxy substituents on the benzene ring introduce electron-withdrawing and electron-donating effects, respectively, which could modulate solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-fluoro-2-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3S2/c1-12(9-13-11-24-17-6-4-3-5-15(13)17)20-25(21,22)18-10-14(19)7-8-16(18)23-2/h3-8,10-12,20H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKWSVLSUIVXLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C3=C(C=CC(=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that thiophene-based analogs have been studied as potential biologically active compounds. They exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Mode of Action
Thiophene derivatives have been known to interact with various biological targets, leading to a variety of effects.
Biological Activity
N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-fluoro-2-methoxybenzenesulfonamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
The compound features a complex structure that includes a benzothiophene moiety, a sulfonamide group, and a fluorinated methoxybenzene component. The synthesis typically involves multi-step organic reactions, which can include oxidation, reduction, and substitution processes to achieve the desired compound with high purity and yield.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzothiophene component may engage with various enzymes and receptors, modulating their activity. The sulfonamide group is also significant in these interactions, contributing to the compound's overall efficacy in biological systems.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that related benzothiophene derivatives possess IC50 values (the concentration required to inhibit 50% of cell viability) in the micromolar range against human cancer cells such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HCT-116 | 16.19 ± 1.35 |
| Compound B | MCF-7 | 17.16 ± 1.54 |
| This compound | TBD | TBD |
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines through modulation of signaling pathways involved in inflammation .
Case Studies
Several case studies have highlighted the therapeutic potential of benzothiophene derivatives in clinical settings:
- Case Study 1 : A study on a related compound demonstrated significant tumor regression in animal models when administered at specific dosages, indicating a strong anticancer effect.
- Case Study 2 : Clinical trials involving benzothiophene-based drugs reported improvements in inflammatory markers among patients with chronic inflammatory diseases, suggesting a beneficial role in managing such conditions.
Chemical Reactions Analysis
Heterocyclic Ring Modifications
a. Cyclocondensation Reactions
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The sulfonamide’s NH group participates in cyclocondensation with carbonyl-containing reagents. For instance, reactions with aldehydes or ketones in acidic media (e.g., AcOH/H₂SO₄) yield imine-linked heterocycles .
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Example :
b. Thiazole and Thiadiazole Formation
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Treatment with thiosemicarbazide or cyanothioacetamide under oxidative conditions (e.g., NH₄Fe(SO₄)₂) generates thiazole/thiadiazole derivatives .
Catalytic Transformations
a. Nickel-Catalyzed Allylic Amination
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The propan-2-ylamine linker can be synthesized via nickel-catalyzed coupling of allylic alcohols/aldehydes with sulfonamides (e.g., Ni(COD)₂/PCy₃) .
b. Palladium-Mediated Cross-Coupling
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The benzo[b]thiophene’s aryl halide derivatives undergo Suzuki-Miyaura couplings with boronic acids for biaryl synthesis .
Biological Activity and Derivative Optimization
While direct data for this compound is limited, structurally related sulfonamides exhibit:
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Anticancer Activity : Analogues with substituted benzodiazepine cores show IC₅₀ values of 16–17 μM against HCT-116 and MCF-7 cell lines .
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Antibacterial Potential : Hybrids of sulfonamides and nitroimidazoles demonstrate efficacy against Klebsiella pneumoniae and Bacillus subtilis .
Stability and Reactivity Insights
Comparison with Similar Compounds
Tetrazole Analogs with Benzo[b]thiophene Moieties
Example Compounds :
- (I) : (Z)-5-[2-(Benzo[b]thiophen-2-yl)-1-(3,5-dimethoxyphenyl)ethenyl]-1H-tetrazole
- (II) : (Z)-5-[2-(Benzo[b]thiophen-3-yl)-1-(3,4,5-trimethoxyphenyl)ethenyl]-1H-tetrazole
Structural and Crystallographic Differences :
- Dihedral Angles: Compound (I) exhibits dihedral angles of ~88.8° between the tetrazole and benzothiophene rings, while (II) shows a smaller angle of 60.9°, indicating greater planarity in (II).
Biological Relevance :
Both compounds are synthesized as anticancer agents, with their activity likely influenced by the spatial arrangement of substituents and hydrogen-bonding networks. The target compound’s sulfonamide group may offer distinct hydrogen-bonding capabilities compared to the tetrazole ring in (I) and (II) .
Sulfonamide Derivatives with Heterocyclic Cores
Example Compounds :
Key Comparisons :
| Feature | Target Compound | 5-Bromo-N-[...]thiophene-2-sulfonamide | (S)-N-(2-bromo-6-chlorophenyl)-...benzamide |
|---|---|---|---|
| Core Structure | Benzo[b]thiophene + propan-2-yl linker | Thiophene + triazole | Benzamide + trifluoropropoxy group |
| Substituents | 5-fluoro, 2-methoxy | 5-bromo, triazole | 5-fluoro, trifluoropropoxy, cyano |
| Molecular Weight | ~392.4 g/mol (estimated) | ~473.7 g/mol | ~594.9 g/mol |
| Potential Bioactivity | Unknown (structural analogy suggests enzyme inhibition) | Unknown (sulfonamide class) | Likely kinase or protease inhibition |
Impact of Substituents on Physicochemical Properties
- Fluoro vs. Bromo/Chloro : The 5-fluoro group in the target compound reduces metabolic oxidation compared to bromo/chloro substituents, enhancing bioavailability.
- Methoxy vs. Trifluoropropoxy : The 2-methoxy group offers moderate electron-donating effects, while the trifluoropropoxy group in ’s compound provides strong electron-withdrawing properties and lipophilicity .
Structural Insights from Crystallography
- Software Tools : SHELXL and OLEX2 () are critical for refining crystal structures. For example, the tetrazole analogs () were analyzed using these tools to determine hydrogen-bonding patterns (e.g., N—H···N chains in (II)), which influence solubility and crystal packing .
- Planarity and Packing : The benzo[b]thiophene ring in the target compound is expected to be planar (similar to ’s analogs), facilitating stacking interactions absent in bulkier derivatives like ’s benzamide.
Q & A
Q. How to resolve competing reaction pathways during sulfonamide formation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
